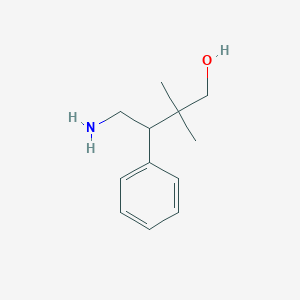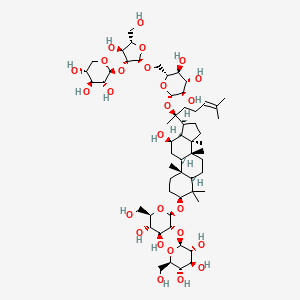
4-Amino-2,2-dimethyl-3-phenylbutan-1-ol
Overview
Description
“4-Amino-2,2-dimethyl-3-phenylbutan-1-ol” is a chemical compound with the molecular formula C₁₂H₁₉NO . It is a powder .
Molecular Structure Analysis
The molecular structure of “4-Amino-2,2-dimethyl-3-phenylbutan-1-ol” can be represented by the InChI code: 1S/C12H19NO/c1-12(2,9-14)11(8-13)10-6-4-3-5-7-10/h3-7,11,14H,8-9,13H2,1-2H3 .
Physical And Chemical Properties Analysis
The molecular weight of “4-Amino-2,2-dimethyl-3-phenylbutan-1-ol” is 193.28 . It is a powder .
Scientific Research Applications
Anticancer Evaluation and Molecular Docking Studies
Specific Scientific Field
This application falls under the field of Medicinal Chemistry and Pharmacology .
Summary of the Application
The compound “4-Amino-2,2-dimethyl-3-phenylbutan-1-ol” was used in the synthesis of some fluorescent derivatives. These derivatives were then evaluated for their in vitro anticancer activity .
Methods of Application
The synthesis was done by the condensation of aromatic acid chlorides with 4-aminoantipyrine. The structures of synthesized derivatives were elucidated using IR, Mass, 1H NMR and 13C NMR spectroscopy, and their UV–Visible and fluorescence properties were studied .
Results or Outcomes
The compounds showed significant dual fluorescence. Molecular docking was used to understand the small molecule–receptor protein interaction. The derivatives were screened for their in vitro cytotoxic activity against the reference drug pazopanib on human cervical cancer cell line (SiHa) using MTT assay .
Surface Functionalization of Silver Nanoparticles
Specific Scientific Field
This application is in the field of Nanotechnology and Biomedicine .
Summary of the Application
In this study, silver nanoparticles (AgNPs) were functionalized with “4-Amino-2,2-dimethyl-3-phenylbutan-1-ol” to improve intracellular uptake and biocompatibility .
Methods of Application
Novel chemically reduced silver nanoparticles (AgNPs) were functionalized with new 4-amino, 3, 5-dimercapto, 1, 2, 4 triazole (DMT) moiety. Nucleation and formation of the functionalized silver nanoparticles was monitored using UV–Vis absorption spectroscopy .
Results or Outcomes
The dimercapto-functionalized silver nanoparticles (DMT-AgNPs) showed high antibacterial activity against Gram-positive and Gram-negative bacteria. They had the potential to inhibit growth with cell cycle arrest and increased apoptosis of MCF-7 cancer cell in dose-dependent manner with an IC50 value of 18.46% v/v .
Reagent for Glucose Determination
Specific Scientific Field
This application is in the field of Biochemistry and Clinical Chemistry .
Summary of the Application
“4-Amino-2,2-dimethyl-3-phenylbutan-1-ol” is used as a reagent for glucose determination in the presence of phenol and peroxidase .
Methods of Application
The compound is used in a biochemical assay where it reacts with glucose in the presence of phenol and peroxidase to produce a colored product. The intensity of the color is proportional to the glucose concentration and can be measured using a spectrophotometer .
Results or Outcomes
This method provides a simple, rapid, and accurate way to measure glucose concentrations in biological samples .
Synthesis of Fluorescent Derivatives
Specific Scientific Field
This application is in the field of Organic Chemistry and Material Science .
Summary of the Application
“4-Amino-2,2-dimethyl-3-phenylbutan-1-ol” is used in the synthesis of fluorescent derivatives .
Methods of Application
The compound is reacted with aromatic acid chlorides to produce a series of fluorescent derivatives. The structures of these derivatives are elucidated using various spectroscopic techniques .
Results or Outcomes
The synthesized compounds exhibit significant dual fluorescence, which can be utilized in various applications such as bioimaging and sensor development .
Synthesis of Bioactive 2-amino-4H-benzo[b]pyrans
Specific Scientific Field
This application is in the field of Organic Chemistry and Pharmaceutical Sciences .
Summary of the Application
“4-Amino-2,2-dimethyl-3-phenylbutan-1-ol” is used in the synthesis of bioactive 2-amino-4H-benzo[b]pyrans via highly efficient amine-functionalized SiO2@Fe3O4 nanoparticles .
Methods of Application
The compound is used in a one-pot multicomponent synthesis of 2-amino-4H-benzo[b]pyran derivatives. The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .
Results or Outcomes
The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .
Safety And Hazards
properties
IUPAC Name |
4-amino-2,2-dimethyl-3-phenylbutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-12(2,9-14)11(8-13)10-6-4-3-5-7-10/h3-7,11,14H,8-9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAUISZPZZWZBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(CN)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2,2-dimethyl-3-phenylbutan-1-ol | |
CAS RN |
1423025-68-6 | |
| Record name | 4-amino-2,2-dimethyl-3-phenylbutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[4-(Acetoxy)-3-methoxyphenyl]methoxy]-3-methoxybenzaldehyde](/img/structure/B1447973.png)









![Methyl 2-(2-chlorophenyl)-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B1447990.png)


